3-oxo-N-(2-oxocyclohexyl)dodecanamide
Overview
Description
Preparation Methods
The synthesis of 3-oxo-N-(2-oxocyclohexyl)dodecanamide typically involves the reaction of dodecanoic acid with 2-oxocyclohexylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3-oxo-N-(2-oxocyclohexyl)dodecanamide undergoes various chemical reactions, including:
Scientific Research Applications
3-oxo-N-(2-oxocyclohexyl)dodecanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxo-N-(2-oxocyclohexyl)dodecanamide involves its interaction with bacterial quorum sensing systems . It inhibits the lasI and rhlI reporters, which are key components of the quorum sensing pathways in bacteria . By disrupting these pathways, the compound prevents the production of virulence factors such as pyocyanin and elastase, thereby inhibiting biofilm formation .
Comparison with Similar Compounds
3-oxo-N-(2-oxocyclohexyl)dodecanamide can be compared with other similar compounds such as:
3-oxo-dodecan-(2-amino-cyclohexanone): This compound shares a similar structure but may have different functional groups or substituents.
2-oxocyclohexanecarboxylate: Another compound with a similar cyclohexyl ring structure but different functional groups.
2-isobutyrylcyclohexanone: This compound has a similar cyclohexyl ring but with different substituents.
The uniqueness of this compound lies in its specific structure and functional groups, which confer its unique properties and applications .
Properties
IUPAC Name |
3-oxo-N-(2-oxocyclohexyl)dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-11-15(20)14-18(22)19-16-12-9-10-13-17(16)21/h16H,2-14H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVHCWYKJODEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440514 | |
Record name | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596104-55-1 | |
Record name | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-N-(2-oxocyclohexyl)dodecanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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